C-(1-Trityl-1H-tetrazol-5-YL)-methylamine
Overview
Description
“C-(1-Trityl-1H-tetrazol-5-YL)-methylamine” is a chemical compound that has been used in the synthesis of various pharmaceuticals . It is a key intermediate in the synthesis of 2-butyl-3-[[2′(1-trityl-1H-tetrazol-5-yl)biphen-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-ene-4-one, which can be converted to irbesartan .
Synthesis Analysis
The synthesis of “this compound” involves a solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent . The monomeric Nosyl-protected N - (1-trityl-1 H -tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N - (cyanomethyl)glycine methyl ester and sodium azide as a key step .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C33H26N4O . It has a molecular weight of 494.586 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” include its use as a building block in the solid phase synthesis of a tetramer peptoid . The linear tetramer was subjected to macrocyclization using PyBOP to obtain a cyclic peptoid with (1 H -tetrazol-5-yl)methyl pendants in good yield .Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 724.8±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . It has a molar refractivity of 153.8±0.5 cm3, and a molar volume of 419.6±7.0 cm3 .Scientific Research Applications
Energetic Materials and Detonation Properties
C-(1-Trityl-1H-tetrazol-5-yl)-methylamine and related compounds have been studied for their potential as energetic materials. These materials demonstrate excellent detonation properties, characterized by high velocity of detonation (VOD) and detonation pressure (DP). For example, specific energetic salts derived from compounds related to this compound have shown high nitrogen content, positive heats of formation, excellent thermostability, and remarkable insensitivity, making them suitable for applications in areas requiring stable and powerful energetic materials (Kumar, Ghule, & Dharavath, 2022).
Antimicrobial and Antifungal Applications
Tetrazole derivatives, including those similar to this compound, have been explored for their antimicrobial and antifungal activities. New derivatives have been synthesized and tested against various pathogens like Aspergillus Niger, Candida albicans, and Bacillus subtilis. Some compounds have shown potent antibacterial and antifungal activities, comparable to existing antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Applications in Drug Synthesis and Medicinal Chemistry
This compound and its analogs are used in the synthesis of various pharmaceutical compounds. They serve as key intermediates in the creation of drugs with potential therapeutic applications. For instance, the tritylation of similar tetrazole compounds using microreactors has been studied, highlighting their role in the efficient and scalable production of pharmaceutical intermediates (Maralla et al., 2017).
Energetic Ion Salts and Thermal Properties
The synthesis and thermal properties of energetic ion salts derived from compounds similar to this compound have been studied extensively. These compounds exhibit good thermal stability, as demonstrated by their high thermal decomposition temperatures. Their kinetic mechanism equations and thermal safety parameters, such as the self-accelerated decomposition temperature, have been evaluated, suggesting their potential in high-energy applications (Zhou et al., 2019).
Future Directions
Properties
IUPAC Name |
(1-trityltetrazol-5-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c22-16-20-23-24-25-26(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGOPUGMYSNRTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723000 | |
Record name | 1-[1-(Triphenylmethyl)-1H-tetrazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-28-4 | |
Record name | 1-(Triphenylmethyl)-1H-tetrazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(Triphenylmethyl)-1H-tetrazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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